![molecular formula C8H7NO B2576962 1-Propargylpyridine-2(1H)-one CAS No. 36281-70-6](/img/structure/B2576962.png)
1-Propargylpyridine-2(1H)-one
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Description
1-Propargylpyridine-2(1H)-one, also known as propargylpyridinone (PPN), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPN is a heterocyclic compound that contains a pyridine ring and a propargyl group.
Scientific Research Applications
Sonogashira Cross-Coupling Reactions
1-(Prop-2-yn-1-yl)-1,2-dihydropyridin-2-one: serves as a valuable synthon in Sonogashira cross-coupling reactions. Here’s how it works:
- Synthesis : The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis .
- Reaction Mechanism : In these conditions, the ester group remains unaffected, and there is no noticeable alkyne/allene rearrangement. This stability makes it an excellent building block for cross-coupling reactions .
Visible-Light-Induced Oxidative Formylation
Another fascinating application involves visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines. Key points:
- Method : This process occurs in the absence of an external photosensitizer and uses molecular oxygen. It yields formamides efficiently under mild conditions .
Stereospecific Synthesis of Imidazo[1,2-a]pyridines
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines leads to the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . This application has implications in medicinal chemistry and drug development.
Crystal Structure Determination
Researchers have synthesized and structurally characterized 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. The crystal structure was confirmed through single-crystal X-ray diffraction analysis . Understanding the crystal structure aids in predicting properties and behavior.
properties
IUPAC Name |
1-prop-2-ynylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-9-7-4-3-5-8(9)10/h1,3-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXWKZJAHOEBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propargylpyridine-2(1H)-one |
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